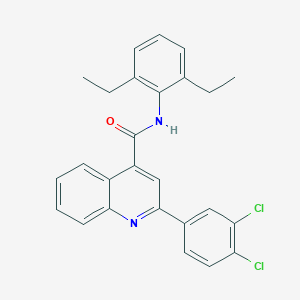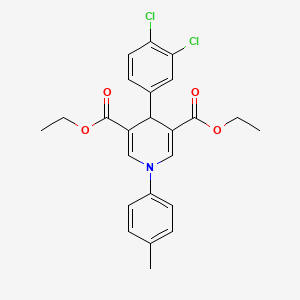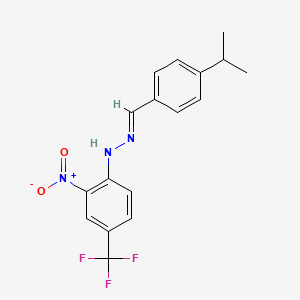
(2E)-2-(4-hydroxyquinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, a trimethoxyphenyl group, and a propenenitrile moiety, making it an interesting subject for research in medicinal chemistry and material science.
准备方法
合成路线和反应条件
(2E)-2-(4-羟基喹唑啉-2-基)-3-(3,4,5-三甲氧基苯基)丙-2-烯腈的合成通常涉及以下步骤:
喹唑啉核的形成: 喹唑啉核可以通过适当的前体(如邻氨基苯甲酸衍生物与甲酰胺或其他合适的试剂)的环化反应合成。
羟基化: 通过选择性羟基化反应可以在喹唑啉环的 4 位引入羟基。
与三甲氧基苯基的偶联: 喹唑啉核与三甲氧基苯基的偶联可以通过交叉偶联反应(如 Suzuki 偶联或 Heck 偶联)进行。
丙烯腈部分的形成:
工业生产方法
该化合物的工业生产方法可能包括优化上述合成路线,以确保高产率、纯度和成本效益。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在羟基处,导致形成喹唑啉酮衍生物。
还原: 还原反应可以针对腈基,将其转化为胺衍生物。
取代: 该化合物中的芳香环可以发生亲电或亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 可以使用诸如氢化铝锂或催化氢化之类的还原剂。
取代: 卤素、磺酰氯和烷基化剂等试剂通常用于取代反应。
主要形成的产物
氧化产物: 喹唑啉酮衍生物。
还原产物: 胺衍生物。
取代产物: 根据所用试剂的不同,形成各种取代的喹唑啉衍生物。
科学研究应用
化学: 用作合成更复杂分子的合成砌块。
生物学: 研究其潜在的生物活性,包括抗菌、抗癌和抗炎活性。
医药: 由于其生物活性,可能成为治疗各种疾病的潜在治疗剂。
工业: 可能用于开发新材料或作为其他工业相关化合物的先驱。
作用机制
(2E)-2-(4-羟基喹唑啉-2-基)-3-(3,4,5-三甲氧基苯基)丙-2-烯腈的作用机制将取决于其特定的生物靶点。通常,喹唑啉衍生物通过与特定酶、受体或其他分子靶点相互作用来发挥其作用,从而导致生物途径的调节。例如,它们可能抑制激酶,干扰 DNA 复制或调节免疫反应。
相似化合物的比较
类似化合物
喹唑啉衍生物: 用于抗癌剂的吉非替尼和厄洛替尼等化合物。
三甲氧基苯基衍生物: 如抗生素甲氧苄啶等化合物。
独特性
(2E)-2-(4-羟基喹唑啉-2-基)-3-(3,4,5-三甲氧基苯基)丙-2-烯腈由于其官能团的特定组合而具有独特性,与其他喹唑啉或三甲氧基苯基衍生物相比,它可能具有独特的生物活性及化学反应性。
属性
分子式 |
C20H17N3O4 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C20H17N3O4/c1-25-16-9-12(10-17(26-2)18(16)27-3)8-13(11-21)19-22-15-7-5-4-6-14(15)20(24)23-19/h4-10H,1-3H3,(H,22,23,24)/b13-8+ |
InChI 键 |
KVJQYCLXJHKNCV-MDWZMJQESA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,3-dimethyl-1H-indol-1-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11655374.png)
![Ethyl 2-({[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655381.png)

![ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655394.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11655395.png)
![(6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655398.png)

![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one](/img/structure/B11655419.png)

![2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11655425.png)
![2-phenyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dioxane-4,6-dione](/img/structure/B11655433.png)
![2,5-dimethoxy-N-[(Z)-pyridin-4-ylmethylidene]aniline](/img/structure/B11655439.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655445.png)
